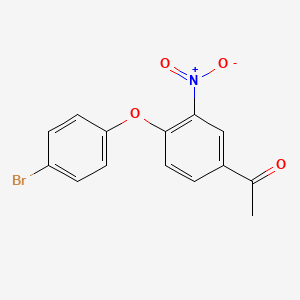

1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone

CAS No.: 1019529-86-2

Cat. No.: VC3346540

Molecular Formula: C14H10BrNO4

Molecular Weight: 336.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019529-86-2 |

|---|---|

| Molecular Formula | C14H10BrNO4 |

| Molecular Weight | 336.14 g/mol |

| IUPAC Name | 1-[4-(4-bromophenoxy)-3-nitrophenyl]ethanone |

| Standard InChI | InChI=1S/C14H10BrNO4/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 |

| Standard InChI Key | WFGKIUDNHBMEPA-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Introduction

1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone, also known as 4-bromo-3'-nitroacetophenone, is an organic compound with the molecular formula C14H10BrNO4. It features a bromine atom and a nitro group attached to a phenyl ring, with an ethanone functional group. This compound is classified as an aromatic compound due to its benzene ring structure and falls under the category of nitrophenyl compounds, which are known for their diverse applications in organic synthesis and pharmaceutical development .

Synthesis and Reactions

The synthesis of 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone requires careful monitoring of temperature and reaction time to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

This compound can participate in various chemical reactions, including substitution reactions with reagents like sodium azide or thiourea, reduction reactions using palladium on carbon or sodium borohydride, and oxidation reactions with potassium permanganate in acidic or basic media.

Applications and Mechanism of Action

1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone has several scientific applications, particularly in medicinal chemistry and organic synthesis. Its mechanism of action primarily involves interaction with cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.

Suppliers and Availability

This compound is sourced from chemical suppliers specializing in fine chemicals and research reagents. Sigma-Aldrich provides it as part of a collection of unique chemicals for early discovery researchers .

Safety and Handling

1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone is classified as a combustible solid and requires appropriate storage and handling. It is categorized under Aquatic Acute 1 and Aquatic Chronic 1 hazard classifications, indicating potential environmental risks .

| Hazard Classification | Description |

|---|---|

| Aquatic Acute 1 | Highly toxic to aquatic organisms |

| Aquatic Chronic 1 | May cause long-term adverse effects in the aquatic environment |

| Storage Class Code | 11 - Combustible Solids |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume